4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL
Overview
Description
4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound with a unique structure that includes a piperidine and piperazine ring, a benzyl group, and a dimethoxyphenol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the alkylation of the piperidine ring with benzyl halides in the presence of a base.
Formation of the Piperazine Ring: This can be done by reacting the benzylated piperidine with a suitable diamine under controlled conditions.
Attachment of the Dimethoxyphenol Moiety: This final step involves the coupling of the piperazine derivative with a dimethoxyphenol compound, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidyl)methanol: A related compound with a similar piperidine structure.
N-Benzylpiperidine-4-carboxaldehyde: Another compound with a benzyl group attached to a piperidine ring.
1-Methyl-4-piperidinyl) (diphenyl)methanol: A compound with a piperidine ring and a diphenylmethanol moiety.
Uniqueness
4-{[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is unique due to its combination of a piperidine and piperazine ring, a benzyl group, and a dimethoxyphenol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3/c1-30-23-16-21(17-24(31-2)25(23)29)19-27-12-14-28(15-13-27)22-8-10-26(11-9-22)18-20-6-4-3-5-7-20/h3-7,16-17,22,29H,8-15,18-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEWUNJULMLFBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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